An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methoxyphenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-(2-Benzothiazolyl)-5-methoxyphenol. The information is compiled to assist researchers in the fields of medicinal chemistry, materials science, and drug development.
Chemical Profile
2-(2-Benzothiazolyl)-5-methoxyphenol , a substituted benzothiazole, belongs to a class of heterocyclic compounds that are of significant interest due to their diverse pharmacological activities.[1][2] The core structure, featuring a phenol ring attached to a benzothiazole moiety, is a known pharmacophore with a wide range of biological applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]
| Property | Value | Source |
| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)-5-methoxyphenol | NIST |
| CAS Number | 90481-46-2 | NIST |
| Molecular Formula | C₁₄H₁₁NO₂S | NIST |
| Molecular Weight | 257.31 g/mol | NIST |
Synthesis
The primary synthetic route to 2-(2-Benzothiazolyl)-5-methoxyphenol is the condensation reaction between 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde. This method is a well-established procedure for the formation of 2-substituted benzothiazoles.[6]
Experimental Protocol
The following protocol is adapted from a similar synthesis of a structurally related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol.[7]
Materials:
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2-Aminothiophenol
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2-Hydroxy-4-methoxybenzaldehyde
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N,N-Dimethylformamide (DMF)
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Sodium metabisulfite
-
Ethanol
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Deionized water
Procedure:
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In a 50 mL round-bottomed flask, combine 2-aminothiophenol (1 mmol), 2-hydroxy-4-methoxybenzaldehyde (1 mmol), and sodium metabisulfite (0.2 g) in 10 mL of N,N-dimethylformamide (DMF).
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Stir the mixture continuously and heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to induce the precipitation of the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from ethanol to yield pure 2-(2-Benzothiazolyl)-5-methoxyphenol.
-
Dry the purified crystals under vacuum.
Characterization Data
Infrared (IR) Spectroscopy
The IR spectrum of 2-(2-Benzothiazolyl)-5-methoxyphenol is available from the NIST WebBook.[8] Key vibrational frequencies are expected to include O-H stretching of the phenolic group, C-O stretching of the methoxy group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenolic) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1620 | C=N stretch (thiazole) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | Aryl C-O stretch (methoxy) |
| ~1150 | C-O stretch (phenol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzothiazole and the methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the aromatic rings, the methoxy carbon, and the carbons of the benzothiazole moiety.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. Common fragmentation pathways for related benzothiazole derivatives may include the loss of small molecules such as CO, CHO, and CH₃.
Experimental and Logical Workflows
Synthesis Workflow
Caption: Synthetic workflow for 2-(2-Benzothiazolyl)-5-methoxyphenol.
Characterization Workflow
Caption: Characterization workflow for the synthesized compound.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for 2-(2-Benzothiazolyl)-5-methoxyphenol have not been detailed in the available literature, the broader class of 2-(hydroxyphenyl)benzothiazoles (HBTs) and benzothiazoles, in general, are known to possess significant biological activities.[1][2]
Many benzothiazole derivatives have been investigated for their potential as:
-
Anticancer Agents: Some benzothiazole compounds have shown efficacy against various cancer cell lines.[1][4] Their mechanisms of action can involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.
-
Antimicrobial Agents: The benzothiazole scaffold is present in a number of compounds with antibacterial and antifungal properties.[3]
-
Enzyme Inhibitors: The structural features of benzothiazoles allow them to interact with the active sites of various enzymes, leading to their inhibition. This is a common mechanism for the therapeutic effects of many drugs.[2]
A notable characteristic of 2-(2'-hydroxyphenyl)benzothiazoles is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[9][10][11] This photophysical process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. While this is primarily a phenomenon studied in the context of fluorescence and materials science, the interaction of the phenolic proton with the heterocyclic nitrogen is a key structural feature that could also influence its binding to biological targets.
Potential Signaling Pathway Interaction
Caption: Generalized interaction of a benzothiazole derivative with a biological signaling pathway.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2-(2-Benzothiazolyl)-5-methoxyphenol [webbook.nist.gov]
- 9. Ultrafast branching of reaction pathways in 2-(2'-hydroxyphenyl)benzothiazole in polar acetonitrile solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
